molecular formula C14H9NO3 B3004169 (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one CAS No. 2365250-75-3

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

Cat. No.: B3004169
CAS No.: 2365250-75-3
M. Wt: 239.23
InChI Key: COMFMRLAYLUJAZ-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one is a heterocyclic compound that features a benzofuran core with a hydroxyl group at the 6-position and a pyridin-3-ylmethylidene substituent at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the condensation of 6-hydroxy-1-benzofuran-3-one with pyridin-3-carbaldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the benzofuranone in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridin-3-ylmethylidene moiety can be reduced to form the corresponding pyridin-3-ylmethyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-(pyridin-3-ylmethyl)-1-benzofuran-3-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
  • 6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
  • 6-hydroxy-2-(quinolin-3-ylmethylidene)-1-benzofuran-3-one

Uniqueness

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-3-4-11-12(7-10)18-13(14(11)17)6-9-2-1-5-15-8-9/h1-8,16H/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFMRLAYLUJAZ-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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